molecular formula C15H16N2OS B5553777 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

Cat. No.: B5553777
M. Wt: 272.4 g/mol
InChI Key: ALILASMFVIFZIL-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are widely used in the pharmaceutical industry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . The cyclopropylcarbonyl group could potentially be introduced through a carbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazole ring substituted at the 1-position with a cyclopropylcarbonyl group, at the 3 and 5 positions with methyl groups, and at the 4-position with a phenylthio group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3 and 5 positions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Pyrazoles are generally stable compounds . The presence of the cyclopropylcarbonyl group could potentially introduce some strain into the molecule .

Scientific Research Applications

Rearrangement and Synthesis in Organic Chemistry

The structural and synthetic versatility of pyrazoles, such as 1-(cyclopropylcarbonyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, plays a pivotal role in organic synthesis. For instance, pyrazoles undergo rearrangements like the van Alphen–Hüttel rearrangement, highlighting their capacity for transformation into diverse structural motifs under various conditions. This property is crucial for synthesizing compounds with potential pharmacological applications. The rearrangement processes of pyrazoles offer pathways to synthesize novel compounds, including pyrazole carboxylates and phenanthridine derivatives, showcasing the chemical flexibility and utility of pyrazoles in organic synthesis (Vasin et al., 2018).

Catalysis and Heterogeneous Reactions

Pyrazoles also find applications in catalysis, demonstrated by the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives using novel catalysts. These reactions underscore the role of pyrazoles in facilitating catalytic processes that lead to compounds with significant potential in various scientific fields, including materials science and drug discovery. The development of environmentally benign catalytic methods using pyrazoles is a testament to their importance in green chemistry and sustainable practices (Maleki & Ashrafi, 2014).

Anticancer Research

In the realm of biomedical research, pyrazole derivatives exhibit promising anticancer properties. Novel platinum (II) and palladium (II) complexes with pyrazole-containing ligands have been evaluated for their anticancer activity, demonstrating the potential of pyrazole derivatives as scaffolds for developing new anticancer agents. These studies reveal the therapeutic potential of pyrazole compounds, particularly in targeting and inhibiting cancer cell proliferation, which is paramount for advancing cancer treatment strategies (Budzisz et al., 2004).

Biological and Pharmacological Activities

The diversity of biological activities exhibited by pyrazole derivatives is vast, ranging from antimicrobial to anti-inflammatory effects. This diversity underscores the role of pyrazoles in drug discovery and pharmaceutical research, where their pharmacological potentials are continually explored. Pyrazole derivatives' ability to bind to various biological targets offers insights into the development of new therapeutic agents, highlighting their significance in medicinal chemistry and pharmaceutical sciences (Kendre et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazoles often act as enzyme inhibitors in biological systems .

Future Directions

The future directions for this compound would depend on its specific applications. Pyrazoles are an active area of research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

Properties

IUPAC Name

cyclopropyl-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-14(19-13-6-4-3-5-7-13)11(2)17(16-10)15(18)12-8-9-12/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALILASMFVIFZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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